REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([C:12]([OH:14])=[O:13])=[N:4][C:5]([CH3:11])=[CH:6][C:7]=1[N+]([O-])=O.[BrH:15]>>[Br:15][C:7]1[CH:6]=[C:5]([CH3:11])[N:4]=[C:3]([C:12]([OH:14])=[O:13])[C:2]=1[CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=NC(=CC1[N+](=O)[O-])C)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=NC(=C1)C)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |